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Compound of Interest

Compound Name: 3-Aminoazepan-2-one

Cat. No.: B099726 Get Quote

An In-depth Technical Guide to the Chemical Properties of (3S)-3-aminoazepan-2-one

Introduction
(3S)-3-aminoazepan-2-one, also known as L-lysine lactam or (S)-α-amino-ε-caprolactam, is a

chiral cyclic amide of significant interest to the pharmaceutical and synthetic chemistry

communities. Derived from the essential amino acid L-lysine, this seven-membered lactam

serves as a versatile and stereochemically defined building block for complex molecular

architectures. Its inherent chirality, coupled with the presence of both a nucleophilic primary

amine and a reactive lactam ring, makes it a valuable synthon in the development of novel

therapeutic agents. This guide provides a comprehensive overview of its chemical properties,

synthesis, spectroscopic characterization, and applications, with a focus on providing practical

insights for researchers in drug development.

Chemical Identity and Physicochemical Properties
The fundamental properties of (3S)-3-aminoazepan-2-one are summarized below. These data

are critical for its handling, reaction design, and analytical characterization.
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Property Value Reference(s)

IUPAC Name (3S)-3-aminoazepan-2-one [1]

Synonyms

L-Lysine lactam, (S)-α-Amino-

ε-caprolactam, (S)-3-Amino-2-

azepanone

[1]

CAS Number 21568-87-6 [1]

Molecular Formula C₆H₁₂N₂O [1]

Molecular Weight 128.17 g/mol [1]

Appearance
White to off-white crystalline

solid
[1]

Melting Point 97-101 °C [1]

Boiling Point 315.1 °C at 760 mmHg [1]

Solubility

Slightly soluble in DMSO and

Methanol. The racemate is

soluble in water.

[1]

pKa (Predicted) 16.06 ± 0.40 (Amide N-H) [1]

Hydrogen Bond Donors 2 (Amine and Amide) [1]

Hydrogen Bond Acceptors
2 (Carbonyl Oxygen and

Amine Nitrogen)
[1]

Synthesis and Stereochemical Integrity
The synthesis of (3S)-3-aminoazepan-2-one is most logically approached via the

intramolecular cyclization (lactamization) of its parent amino acid, L-lysine. The primary

challenge in this transformation is the preservation of the stereocenter at the α-carbon (C3 in

the lactam). Aggressive thermal conditions can lead to racemization, diminishing the

compound's value as a chiral building block.

Causality in Method Selection
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Direct heating of L-lysine in a solvent like toluene with azeotropic removal of water can produce

the lactam, but often results in significant racemization (up to 41%).[1] This is due to the

enolizable nature of the α-proton under thermal, protic conditions. To mitigate this, a milder,

non-protic method is preferred. The use of Hexamethyldisilazane (HMDS) as a condensing

agent with L-lysine hydrochloride offers a superior alternative. HMDS transiently silylates the

amine and carboxylic acid groups, facilitating a high-yielding intramolecular condensation

under reflux in a non-polar solvent like xylene, with minimal racemization.[1] This self-validating

system ensures the final product retains the desired (S)-stereochemistry of the starting

material.

Synthetic Workflow Diagram
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Synthesis of (3S)-3-aminoazepan-2-one

L-Lysine HCl

Hexamethyldisilazane (HMDS)
Xylene, Reflux

Reactant

Transient Silylated Intermediate

Step 1

Intramolecular
Lactamization (-TMS₂O, -NH₄Cl)

Step 2

(3S)-3-aminoazepan-2-one HCl

Step 3

Base Workup
(e.g., aq. NaHCO₃)

Purification

Final Product:
(3S)-3-aminoazepan-2-one

Click to download full resolution via product page

Caption: Synthetic workflow for stereoretentive lactamization of L-lysine.
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Experimental Protocol: Synthesis from L-Lysine
Hydrochloride

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add L-

lysine hydrochloride (1.0 eq).

Reagents: Add dry xylene as the solvent, followed by Hexamethyldisilazane (HMDS) (2.0-2.5

eq).

Reaction: Heat the mixture to reflux (approx. 140 °C) with vigorous stirring for 48 hours. The

reaction progress can be monitored by TLC or LC-MS.

Workup: Cool the reaction mixture to room temperature. The product hydrochloride may

precipitate. Filter the solid and wash with a non-polar solvent (e.g., hexane).

Neutralization: To obtain the free base, dissolve the hydrochloride salt in water and neutralize

carefully with a mild base such as sodium bicarbonate solution until pH ~8-9.

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g.,

dichloromethane or ethyl acetate).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be further purified by

recrystallization or column chromatography to yield pure (3S)-3-aminoazepan-2-one.

Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized

molecule. The following sections describe the expected spectral features based on its structure

and established principles.

Chemical Structure for NMR Assignment
Caption: Structure of (3S)-3-aminoazepan-2-one with atom numbering.

¹H NMR Spectroscopy
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The proton NMR spectrum provides detailed information about the connectivity and

stereochemical environment of the hydrogen atoms.

H3 (α-proton): Expected as a multiplet around δ 3.5-3.8 ppm. This proton is deshielded by

the adjacent amine and the lactam carbonyl. Its multiplicity will be complex due to coupling

with the diastereotopic H4 protons.

H7 (Methylene adjacent to amide N): Expected as a multiplet around δ 3.2-3.4 ppm. These

protons are deshielded by the amide nitrogen.

H4, H5, H6 (Ring Methylenes): These protons will appear as a series of complex,

overlapping multiplets in the aliphatic region, typically between δ 1.4-2.2 ppm.[2] The protons

on each methylene group (e.g., H4a and H4b) are diastereotopic due to the adjacent C3

stereocenter, and will thus have different chemical shifts and couple with each other (geminal

coupling).

NH (Amide): A broad singlet is expected around δ 7.5-8.5 ppm.

NH₂ (Amine): A broad singlet is expected around δ 1.5-2.5 ppm. The chemical shift of N-H

protons is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy
The carbon NMR spectrum confirms the carbon skeleton.

C2 (Carbonyl): The lactam carbonyl carbon is expected to resonate significantly downfield,

around δ 175-178 ppm.[2]

C3 (Chiral Center): The α-carbon bearing the amino group is expected around δ 55-60 ppm.

C7 (Carbon adjacent to amide N): This carbon is expected around δ 40-45 ppm.

C4, C5, C6 (Ring Carbons): These aliphatic carbons will appear in the upfield region,

typically between δ 25-35 ppm.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying key functional groups.
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N-H Stretching (Amine): Two distinct, sharp-to-medium bands are expected for the primary

amine (NH₂) symmetric and asymmetric stretches, typically in the 3300-3400 cm⁻¹ region.[4]

N-H Stretching (Amide): A single, broader band for the secondary amide N-H stretch is

expected around 3170-3300 cm⁻¹.[4]

C=O Stretching (Lactam): A strong, sharp absorption band characteristic of the seven-

membered lactam carbonyl group is expected in the range of 1650-1670 cm⁻¹.[5] The

frequency is lower than that of acyclic amides or smaller lactam rings due to reduced ring

strain and resonance effects.

N-H Bending (Amine): A scissoring vibration for the primary amine is expected around 1620-

1650 cm⁻¹, which may overlap with the C=O stretch region.[4]

Mass Spectrometry
Mass spectrometry provides information on the molecular weight and fragmentation patterns.

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion

peak at m/z = 128. According to the nitrogen rule, a molecule with an even number of

nitrogen atoms will have an even nominal molecular weight.

Fragmentation: Key fragmentation pathways would include α-cleavage adjacent to the

primary amine, leading to the loss of CH(NH₂), or cleavage adjacent to the carbonyl group. A

common fragmentation for lactams involves the loss of CO (m/z = 28) and subsequent ring

fragmentation.[6]

Application in the Total Synthesis of Bengamides
(3S)-3-aminoazepan-2-one is not merely a chemical curiosity; it is a critical component in the

total synthesis of several biologically active natural products. The bengamides, a family of

marine-derived compounds, exhibit potent antitumor and antibiotic properties, making them

attractive targets for medicinal chemistry.[7]

Bengamide E, for instance, features the intact (3S)-3-aminoazepan-2-one core, where its

primary amine is acylated by a complex polyketide side chain. Synthetic strategies leverage the
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lactam as a pre-formed, stereochemically defined unit that is coupled late-stage with the

elaborated side chain, streamlining the overall synthesis.[8]

Illustrative Coupling Scheme
Caption: Coupling of the lactam core with the side chain to form Bengamide E.

This modular approach allows chemists to synthesize various bengamide analogues by

modifying the polyketide chain and coupling them to the readily available chiral lactam,

facilitating structure-activity relationship (SAR) studies.[9]

Safety, Handling, and Storage
As a laboratory chemical, (3S)-3-aminoazepan-2-one requires careful handling.

Hazard Identification: The racemic mixture is classified as harmful if swallowed or inhaled,

and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid

generating dust.

Storage: Store in a tightly sealed container in a cool, dry, and dark place. A storage

temperature of -20°C is recommended for long-term stability to prevent degradation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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